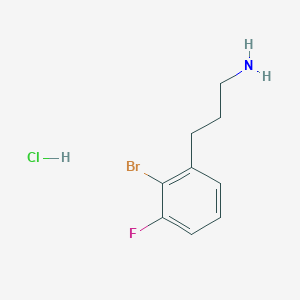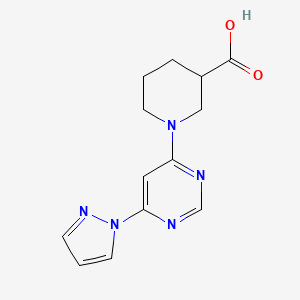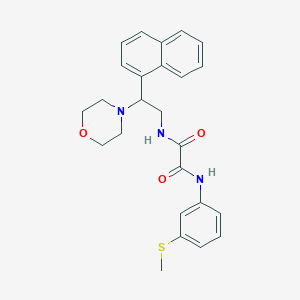
3-(2-Bromo-3-fluorophenyl)propan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Bromo-3-fluorophenyl)propan-1-amine;hydrochloride” is a chemical compound with the molecular formula C9H11BrFN . It is a derivative of propan-1-amine, where one of the hydrogen atoms on the carbon adjacent to the amino group is replaced by a 2-bromo-3-fluorophenyl group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a three-carbon chain (propane) with an amine group (-NH2) attached to one end and a 2-bromo-3-fluorophenyl group attached to the middle carbon . The presence of the bromine and fluorine atoms on the phenyl ring introduces polarity and can influence the compound’s reactivity.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research into compounds structurally related to 3-(2-Bromo-3-fluorophenyl)propan-1-amine; hydrochloride often focuses on their synthesis and evaluation for biological activities. For instance, Gevorgyan et al. (1989) investigated the synthesis and local anesthetic and anti-inflammatory activities of hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones, derived from a related bromo-fluorophenyl compound (Gevorgyan et al., 1989). Similarly, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from a bromo-fluorophenyl precursor by Tan Bin (2010) highlights the versatility of these compounds in creating structurally diverse molecules with potential pharmacological uses (Tan Bin, 2010).
CO2 Capture
The development of new materials for environmental applications, such as CO2 capture, is another significant area of research. Bates et al. (2002) synthesized a new room temperature ionic liquid incorporating a cation with an appended amine group, demonstrating its efficiency for CO2 capture comparable to commercial amine sequestering agents. This work underscores the potential of derivatives of 3-(2-Bromo-3-fluorophenyl)propan-1-amine; hydrochloride in creating nonvolatile, recyclable materials for CO2 sequestration (Bates et al., 2002).
Fluorescent Analogs for Sensing
The synthesis of fluorescent analogs of hazardous compounds for use in detection and sensing technologies is a critical research direction. Charles et al. (1995) developed a synthetic scheme for a dye-labeled analog of polychlorinated biphenyls, indicating the applicability of bromo-fluorophenyl derivatives in environmental monitoring. The fluorescent analog was utilized in a continuous flow immunosensor assay for the detection of polychlorinated biphenyls, showcasing the potential of such compounds in creating sensitive detection systems for environmental pollutants (Charles et al., 1995).
Propiedades
IUPAC Name |
3-(2-bromo-3-fluorophenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN.ClH/c10-9-7(4-2-6-12)3-1-5-8(9)11;/h1,3,5H,2,4,6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRJUVYBWMYGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2663946.png)
![4-(4-heptylphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2663947.png)
![3-[(2,6-dichlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2663949.png)


![4-[(3-Propan-2-yl-1,2-oxazol-4-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2663952.png)
![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2663953.png)
![N-(2-(diethylamino)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2663956.png)
![N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2663958.png)
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2663959.png)
![1-Ethyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2,3-dioxo-4H-quinoxaline-6-carboxamide](/img/structure/B2663962.png)

![N-[4-(difluoromethoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide](/img/structure/B2663966.png)

